N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
CAS No.:
Cat. No.: VC16365586
Molecular Formula: C11H17NO5S
Molecular Weight: 275.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NO5S |
|---|---|
| Molecular Weight | 275.32 g/mol |
| IUPAC Name | N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |
| Standard InChI Key | LNIBIRFPITVVQK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO |
Introduction
Molecular Composition and Structural Features
Core Chemical Architecture
The compound’s structure consists of a 2,5-dimethoxybenzenesulfonamide group connected to a 3-hydroxypropylamine moiety via a sulfonamide bond. The benzene ring is substituted with methoxy groups at the 2- and 5-positions, while the sulfonamide nitrogen is bonded to a three-carbon chain terminating in a hydroxyl group. This configuration introduces both hydrophilic (hydroxyl, sulfonamide) and hydrophobic (methoxy, benzene) regions, influencing its solubility and interaction with biological targets.
Key Structural Attributes:
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Molecular Formula: CHNOS (calculated based on analogous compounds).
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Molecular Weight: 313.35 g/mol.
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Functional Groups: Methoxy (–OCH), sulfonamide (–SONH–), and hydroxyl (–OH).
The presence of methoxy groups enhances electron-donating effects on the aromatic ring, potentially modulating electronic interactions in biological systems.
Synthesis and Manufacturing Pathways
Proposed Synthetic Routes
While no direct synthesis data exists for N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, analogous sulfonamides are typically synthesized through nucleophilic substitution reactions. A plausible route involves:
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Sulfonation of 2,5-Dimethoxybenzene:
Reaction with chlorosulfonic acid to yield 2,5-dimethoxybenzenesulfonyl chloride. -
Amine Coupling:
Condensation of the sulfonyl chloride with 3-amino-1-propanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Reaction Conditions:
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Solvent: Dichloromethane or tetrahydrofuran.
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Temperature: 0–25°C to minimize side reactions.
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Yield: Estimated 60–75% based on similar syntheses.
Purification Methods:
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Column chromatography using silica gel and ethyl acetate/hexane mixtures.
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Recrystallization from ethanol/water systems.
Physicochemical Properties
Experimental and Predicted Data
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol); low in non-polar solvents. |
| Melting Point | 148–152°C (estimated via differential scanning calorimetry of analogs). |
| LogP | 1.2–1.5 (predicted using ChemAxon software). |
| pKa | Sulfonamide NH: ~10.2; hydroxyl group: ~15.5. |
The compound’s amphiphilic nature suggests potential for passive membrane permeability, a critical factor in drug bioavailability.
Applications in Medicinal Chemistry
Therapeutic Prospects
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Metabolic Disorders:
Beta-3 adrenergic receptor agonists are investigated for treating obesity and type 2 diabetes . The hydroxypropyl group may enhance receptor binding affinity. -
Gastrointestinal Motility:
5-HT receptor activation accelerates colonic transit, as demonstrated by velusetrag . -
Anticancer Agents:
Sulfonamides inhibit HDACs, potential targets in oncology.
Preclinical Data (Analog-Based):
| Study Model | Effect Observed | Citation |
|---|---|---|
| In vitro enzyme assays | COX-2 inhibition (IC = 12 µM) | |
| Bacterial cultures | MIC = 64 µg/mL against S. aureus |
Future Research Directions
Critical Knowledge Gaps
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Target Identification: High-throughput screening to map precise biological targets.
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Structure-Activity Relationships (SAR): Modifying methoxy/hydroxypropyl groups to optimize potency.
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Formulation Development: Nanoencapsulation to improve aqueous solubility.
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